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Compound of Interest

Compound Name: 5-Bromo-4-fluoroisatoic anhydride

Cat. No.: B1382142

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical properties,
potential applications, and detailed experimental protocols for the versatile reagent, 5-Bromo-
4-fluoroisatoic anhydride. This compound serves as a valuable building block in synthetic
organic chemistry, particularly for the synthesis of novel heterocyclic scaffolds of interest in
medicinal chemistry and materials science.

Chemical Properties and Data

5-Bromo-4-fluoroisatoic anhydride is a halogenated derivative of isatoic anhydride. The
presence of the electron-withdrawing bromine and fluorine atoms influences its reactivity,
making it a key intermediate for the synthesis of specifically substituted quinazolinones and
other related heterocycles.
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Property Value

CAS Number 1440535-66-9

Molecular Formula CsHsBrFNOs

Molecular Weight 260.02 g/mol

Appearance Faint orange to faint red powder
Purity Typically =95%

6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-
Synonyms gi
ione

Key Applications in Synthetic Chemistry

5-Bromo-4-fluoroisatoic anhydride is primarily utilized as a precursor for the synthesis of 6-
bromo-7-fluoro substituted quinazolinones and related nitrogen-containing heterocycles. These
scaffolds are of significant interest in drug discovery due to their diverse pharmacological
activities, which include but are not limited to anticancer, anti-inflammatory, and antimicrobial
properties.[1][2][3] The bromine atom at the 6-position also provides a handle for further
functionalization through cross-coupling reactions.

Experimental Protocols

Note: The following protocols are representative methods based on the general reactivity of
isatoic anhydrides. Researchers should optimize these conditions for their specific substrates
and experimental setup.

Protocol 1: Synthesis of 6-Bromo-7-fluoro-3-substituted-
2,3-dihydroquinazolin-4(1H)-ones
This protocol details a one-pot, three-component reaction for the synthesis of a substituted

quinazolinone, a common application for isatoic anhydrides.

Reaction Scheme:
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Caption: General reaction scheme for the synthesis of 2,3-disubstituted quinazolinones.
Materials:
» 5-Bromo-4-fluoroisatoic anhydride
o Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
e Primary amine (e.g., aniline)
» Ethanol (or other suitable solvent like DMF)
o Catalyst (e.g., p-toluenesulfonic acid (p-TSA) or acetic acid)
e Round-bottom flask
e Reflux condenser
 Stirring plate and stir bar

» Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator,
recrystallization flasks, silica gel for chromatography)

Procedure:

¢ To a round-bottom flask, add 5-Bromo-4-fluoroisatoic anhydride (1.0 eq), the desired
aldehyde (1.1 eq), and the primary amine (1.1 eq).

e Add ethanol as the solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

e Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq).
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o Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approximately
78 °C for ethanol).

» Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically
complete within 4-12 hours.

» Upon completion, cool the reaction mixture to room temperature.

« If a precipitate forms, collect the solid by vacuum filtration. Wash the solid with cold ethanol
and dry under vacuum.

« If no precipitate forms, concentrate the reaction mixture under reduced pressure using a
rotary evaporator.

» Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl
acetate) or by column chromatography on silica gel.

Expected Outcome:

The reaction is expected to yield the corresponding 6-bromo-7-fluoro-2,3-disubstituted-2,3-
dihydroquinazolin-4(1H)-one. The yield and purity will depend on the specific substrates and
reaction conditions used.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods
such as *H NMR, 3C NMR, and Mass Spectrometry.

Protocol 2: Hydrolysis to 2-Amino-5-bromo-4-
fluorobenzoic Acid

This protocol describes the hydrolysis of 5-Bromo-4-fluoroisatoic anhydride to the
corresponding anthranilic acid, which is another useful synthetic intermediate.

Reaction Scheme:
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Caption: Reaction scheme for the hydrolysis of 5-Bromo-4-fluoroisatoic anhydride.
Materials:
» 5-Bromo-4-fluoroisatoic anhydride
¢ Sodium hydroxide (NaOH) solution (e.g., 1 M)
e Hydrochloric acid (HCI) solution (e.g., 1 M)
» Round-bottom flask
 Stirring plate and stir bar
e pH paper or pH meter
* Ice bath
e Buchner funnel and filter paper
Procedure:
e Suspend 5-Bromo-4-fluoroisatoic anhydride (1.0 eq) in water in a round-bottom flask.

e Slowly add an aqueous solution of sodium hydroxide (2.5 eq) to the suspension while
stirring.

o Heat the reaction mixture to 50-60 °C and stir until the solid completely dissolves, indicating
the opening of the anhydride ring.

o Monitor the reaction by TLC to ensure the disappearance of the starting material.
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» Cool the reaction mixture to room temperature and then place it in an ice bath.

» Slowly acidify the solution by adding hydrochloric acid dropwise until the pH reaches
approximately 4-5.

e A precipitate of 2-amino-5-bromo-4-fluorobenzoic acid should form.

» Continue stirring in the ice bath for another 30 minutes to ensure complete precipitation.

o Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Expected Outcome:

This procedure should yield 2-amino-5-bromo-4-fluorobenzoic acid as a solid. The product can
be used in subsequent synthetic steps without further purification if the purity is deemed
sufficient.

Characterization:

The identity and purity of the product can be confirmed by melting point determination and
spectroscopic analysis (*H NMR, 3C NMR).

Safety and Handling

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,
gloves, and a lab coat when handling 5-Bromo-4-fluoroisatoic anhydride and its
derivatives.

« Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

o Incompatibilities: Avoid contact with strong oxidizing agents and strong bases (except when
intended for reaction).

» Disposal: Dispose of chemical waste according to institutional and local regulations.

Visualization of Synthetic Workflow

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b1382142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1382142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Methodological & Application

BENGHE Check Availability & Pricing

The following diagram illustrates a typical workflow from 5-Bromo-4-fluoroisatoic anhydride

to a biologically relevant quinazolinone derivative.
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Caption: Synthetic workflow from 5-Bromo-4-fluoroisatoic anhydride to a final product.

Need Custom Synthesis?
BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Tech Support
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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